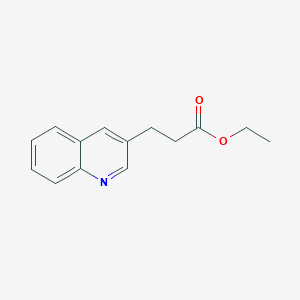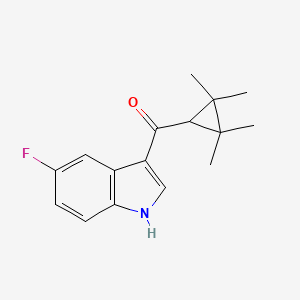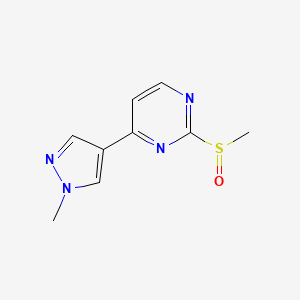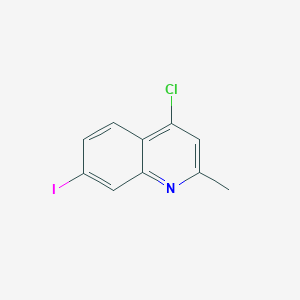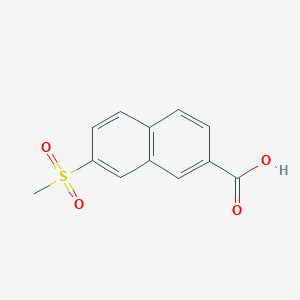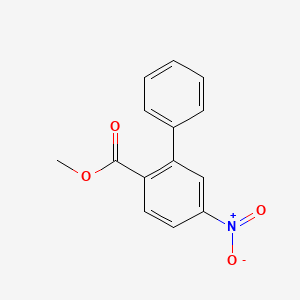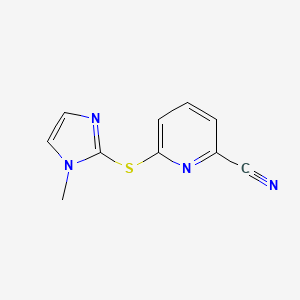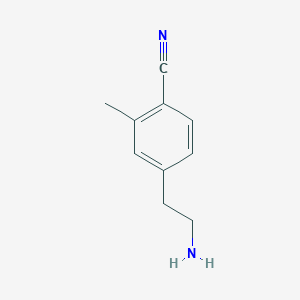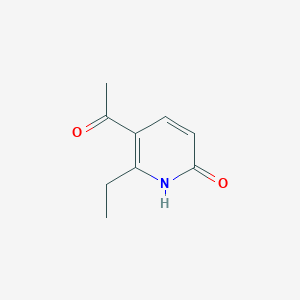
2(1H)-Pyridinone, 5-acetyl-6-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone, 5-acetyl-6-ethyl- is a heterocyclic organic compound with a pyridinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both acetyl and ethyl groups on the pyridinone ring enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-acetyl-6-ethyl- can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with ethylamine, followed by cyclization and acetylation. The reaction typically requires refluxing in ethanol with a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2(1H)-Pyridinone, 5-acetyl-6-ethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridinone, 5-acetyl-6-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The acetyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2(1H)-Pyridinone, 5-acetyl-6-ethyl- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as antimicrobial, anti-inflammatory, or anticancer activity.
Industry: The compound can be used in the development of functional materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinone, 5-acetyl-6-ethyl- involves its interaction with specific molecular targets and pathways. The acetyl and ethyl groups on the pyridinone ring may enhance its binding affinity to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Acetyl-6-methyl-2(1H)-pyridinone
- 5-Acetyl-4-aminopyrimidine
- 5-Acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrmidin-2(1H)-thione
Uniqueness
2(1H)-Pyridinone, 5-acetyl-6-ethyl- is unique due to the presence of both acetyl and ethyl groups on the pyridinone ring, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
5-acetyl-6-ethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H11NO2/c1-3-8-7(6(2)11)4-5-9(12)10-8/h4-5H,3H2,1-2H3,(H,10,12) |
Clave InChI |
IMEZBBSLGKURNZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=O)N1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


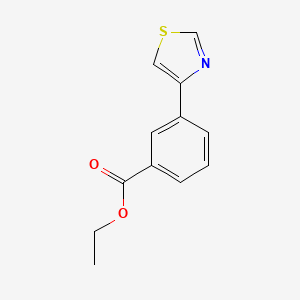
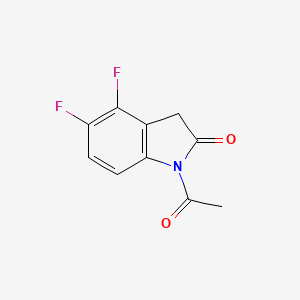
![3-Tert-butyl-1-[3-(2-morpholinoethyl)phenyl]-1h-pyrazol-5-amine](/img/structure/B8291298.png)
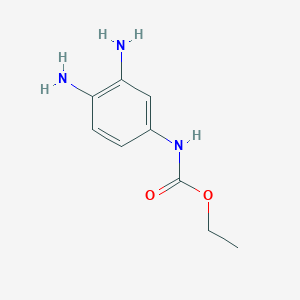
![Ethyl (R)-8-((1-phenylethyl)amino)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B8291308.png)
![3a-Ethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d]thiazol-2-ylamine](/img/structure/B8291315.png)
